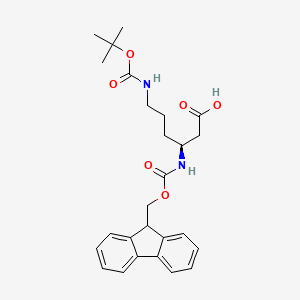
Fmoc-L-beta-Lys(Boc)-OH
Übersicht
Beschreibung
Fmoc-L-beta-Lys(Boc)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features two protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group and the Boc (tert-butoxycarbonyl) group, which protect the amino and carboxyl groups, respectively. These protective groups are essential for preventing unwanted side reactions during peptide chain assembly.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-beta-Lys(Boc)-OH typically involves the following steps:
Activation of Lysine: : The amino acid lysine is activated using reagents such as Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) and di-tert-butyl dicarbonate (Boc2O) .
Coupling Reaction: : The activated lysine is then coupled with the appropriate carboxyl group to form the desired peptide bond.
Purification: : The resulting compound is purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of This compound is scaled up using reactors and automated synthesizers. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity. Large-scale purification methods, such as flash chromatography and high-performance liquid chromatography (HPLC) , are employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-beta-Lys(Boc)-OH: can undergo various chemical reactions, including:
Deprotection: : Removal of the Fmoc and Boc groups using reagents like trifluoroacetic acid (TFA) and hydrofluoric acid (HF) .
Peptide Bond Formation: : Coupling with other amino acids to form longer peptide chains.
Oxidation and Reduction: : These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Deprotection: : TFA, HF, trifluoromethanesulfonic acid (TFMSA).
Coupling: : Fmoc-OSu, Boc2O, coupling reagents like DCC (dicyclohexylcarbodiimide) .
Oxidation/Reduction: : Specific oxidizing/reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: : Free amino acids or peptides.
Coupling: : Longer peptide chains.
Oxidation/Reduction: : Various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-beta-Lys(Boc)-OH: is widely used in scientific research, particularly in the fields of:
Chemistry: : As a building block for synthesizing complex peptides and proteins.
Biology: : Studying protein interactions and functions.
Medicine: : Developing therapeutic peptides and drugs.
Industry: : Manufacturing biologically active compounds and materials.
Wirkmechanismus
The mechanism by which Fmoc-L-beta-Lys(Boc)-OH exerts its effects depends on its specific application. In peptide synthesis, the protective groups ensure that the amino acid reacts only at the desired site, preventing side reactions. The Fmoc group is removed by TFA, exposing the free amine, which can then react with another amino acid to form a peptide bond.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-beta-Lys(Boc)-OH: is similar to other Fmoc- and Boc-protected amino acids, such as Fmoc-Lys(Boc)-OH and Fmoc-Gly(Boc)-OH . its unique beta-lysine structure makes it particularly useful for specific peptide sequences and applications.
List of Similar Compounds
Fmoc-Lys(Boc)-OH
Fmoc-Gly(Boc)-OH
Fmoc-Ala(Boc)-OH
Fmoc-Val(Boc)-OH
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETTXXCZEDLMRX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746340 | |
| Record name | (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219967-68-7 | |
| Record name | (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-beta-Lys(Boc)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


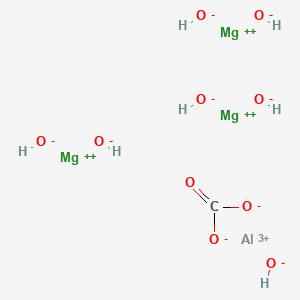
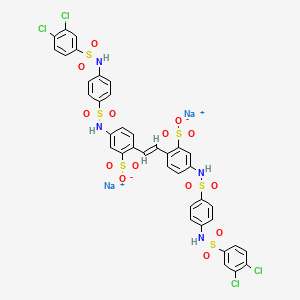
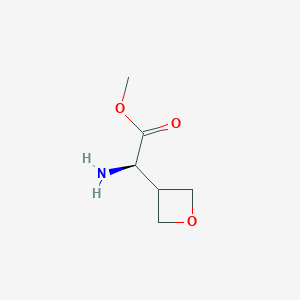
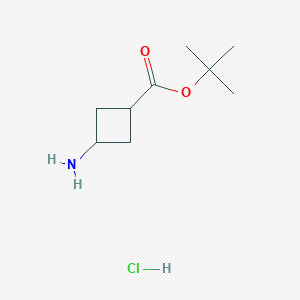
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
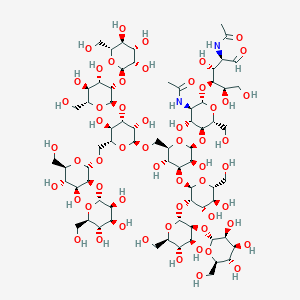



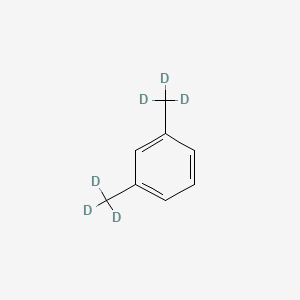
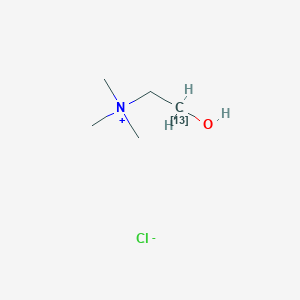
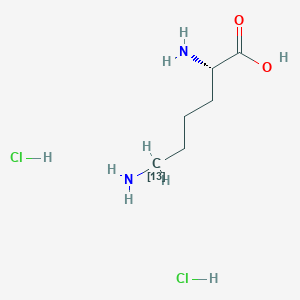
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)
![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)
